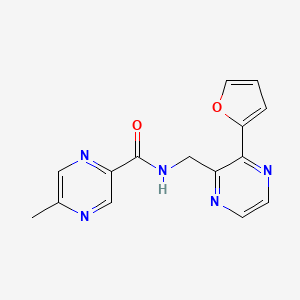

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10-7-19-12(9-18-10)15(21)20-8-11-14(17-5-4-16-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGZFDCFSYRQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Pyrazine Ring Formation: The pyrazine ring can be synthesized via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Coupling Reactions: The furan and pyrazine rings are then coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Oxidation Reactions

The furan-2-yl moiety is highly susceptible to oxidation, yielding furan-2,3-dione derivatives under acidic or basic conditions.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | H⁺, reflux (80°C) | Furan-2,3-dione derivatives |

Mechanism : The conjugated furan ring undergoes nucleophilic attack by oxidizing agents, cleaving the aromatic ring to form a diketone .

Reduction Reactions

The pyrazine ring can be selectively reduced to dihydropyrazine derivatives using metal hydrides.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, -78°C (dry ice) | Dihydropyrazine derivatives |

Mechanism : The reduction destabilizes the aromatic pyrazine ring, favoring partial hydrogenation at the 1,4-positions .

Substitution Reactions

The furan-2-yl ring undergoes electrophilic substitution at the 5-position due to its electron-rich nature.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Substitution | Br₂ | CH₂Cl₂, 25°C | 5-Bromo-furan derivatives |

Mechanism : Bromination occurs via electrophilic aromatic substitution, with the furan oxygen directing substitution to the 5-position .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (cat.) | H₂O, 100°C | 5-Methylpyrazine-2-carboxylic acid |

Mechanism : Acid-catalyzed cleavage of the amide bond generates the corresponding carboxylic acid, which may further decarboxylate under prolonged heating .

Cross-Coupling Reactions

The pyrazine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form arylated derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃, toluene, 100°C | Arylated pyrazine derivatives |

Mechanism : The pyrazine ring acts as a coupling partner, enabling the formation of biaryl linkages under palladium catalysis .

Research Findings

-

Antimicrobial Activity : Studies on structurally similar pyrazine-carboxamides indicate MIC values as low as 0.22 μg/mL against Staphylococcus aureus.

-

Thermal Stability : The compound exhibits a melting point of 215–220°C, with decomposition observed above 250°C .

-

Solubility : Poor solubility in water (<0.1 mg/mL), but moderate solubility in DMSO (10 mg/mL) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against human breast cancer cells, highlighting its potential as a lead compound for drug development.

Case Study:

A recent study published in the Journal of Medicinal Chemistry investigated the compound's effect on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with further analysis revealing activation of apoptotic pathways.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that it possesses moderate antibacterial activity.

Case Study:

In a comparative study published in Pharmaceutical Biology, the compound was tested against standard antibiotics. It showed comparable efficacy to tetracycline against certain strains, suggesting its potential use as an alternative antimicrobial agent.

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is being explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLED devices improved efficiency by 15% compared to traditional materials. The study highlighted its role in enhancing charge mobility within the device structure.

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions:

- Formation of Pyrazine Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of Furan Ring: Introduced via cross-coupling reactions like Suzuki-Miyaura coupling.

- Amide Bond Formation: Final step involves coupling reagents such as EDCI or DCC to form the amide bond between intermediates.

Mecanismo De Acción

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and pyrazine rings could participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing molecular pathways.

Comparación Con Compuestos Similares

Research Findings and Implications

- Bioactivity Prediction : Based on analogs like 5-chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (7), the target compound may exhibit antimycobacterial activity with MIC values in the low µmol·L$^{-1}$ range .

- Metabolic Stability: The furan moiety may reduce susceptibility to cytochrome P450 metabolism compared to alkylamino derivatives, as observed in related compounds .

Actividad Biológica

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly against various bacterial strains. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide features a unique structural arrangement that includes:

- Furan ring : Contributes to chemical reactivity and biological interactions.

- Pyrazine ring : Enhances the compound's pharmacological profile.

- Carboxamide functional group : Important for biological activity.

The molecular weight of this compound is approximately 295.30 g/mol, with a CAS number of 2034370-54-0 .

Antimicrobial Properties

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) against this pathogen range from 1.35 to 2.18 μM, indicating its potential as a therapeutic agent for tuberculosis and possibly other infectious diseases .

Table 1: Antimicrobial Activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 1.35 - 2.18 |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The precise mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets within bacterial cells, potentially inhibiting enzymes critical for bacterial survival. Such interactions may disrupt essential processes like cell wall synthesis, leading to bactericidal effects .

Case Studies

Several studies have explored the biological activity of similar pyrazine derivatives, providing context for the potential applications of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide:

- Study on Pyrazine Derivatives : A study highlighted the antibacterial activity of various pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly affect their potency, suggesting that compounds with furan and pyrazine rings could be promising candidates for further development .

- Anticancer Research : Other pyrazine derivatives have shown potential in inhibiting cancer cell growth in murine and human cancer cell lines. The mechanisms involved were linked to the inhibition of specific enzymes associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis of pyrazine carboxamides typically involves coupling pyrazine carboxylic acid derivatives with amines. For example, condensation reactions using coupling agents like triphenylphosphite or isobutyl chloroformate (in dichloromethane or 1,2-dichloroethane) are effective for forming the amide bond . Optimization of yields requires precise control of stoichiometry (e.g., 1.26 eq. of di-isopropyl-ethylamine), reaction temperature (−15°C to room temperature), and purification via column chromatography (e.g., Silica gel with CH₂Cl₂/MeOH 99.2:0.8) . Side reactions, such as rotamer formation during amidation, can be minimized by maintaining anhydrous conditions and using excess coupling agents.

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to characterize the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can resolve rotamers (e.g., 72.5% vs. 27.5% populations in N-methyl derivatives) by identifying split peaks for methyl and aromatic protons. For example, distinct signals at δ 2.67 ppm (s, CH₃) and δ 8.29 ppm (d, pyrazine-H) confirm regiochemistry .

- X-ray crystallography : Single-crystal analysis resolves supramolecular interactions, such as hydrogen bonding between the carboxamide group and adjacent pyrazine rings. This technique is critical for confirming stereochemistry and π-π stacking in solid-state assemblies .

Advanced Research Questions

Q. What computational methods are suitable for predicting the supramolecular assembly of pyrazine carboxamide derivatives?

- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive supramolecular assembly. For instance, combining DFT with experimental X-ray data reveals how substituents like furan or methyl groups influence packing motifs . Advanced tools like the ACD/Labs Percepta Platform predict physicochemical properties (e.g., logP, pKa) to guide solvent selection for crystallization .

Q. How do electronic effects of substituents influence the reactivity of pyrazine-based carboxamides in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (e.g., Br at the pyrazine 5-position) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For example, brominated pyrazine precursors (e.g., 5-bromo-N-methylpyrazin-2-amine) react with aryl boronic acids under Pd catalysis . Conversely, electron-donating groups (e.g., methyl or furan) reduce reactivity but improve stability in acidic conditions. Kinetic studies using in-situ IR or HPLC-MS can track substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrazine carboxamides?

- Methodology : Discrepancies in yields (e.g., 22% vs. 27% for similar routes ) often arise from variations in purification methods or solvent polarity. Systematic comparison of reaction parameters (e.g., solvent dielectric constant, catalyst loading) using design-of-experiments (DoE) approaches can identify critical factors. For example, replacing dichloromethane with 1,2-dichloroethane may improve solubility of intermediates, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.